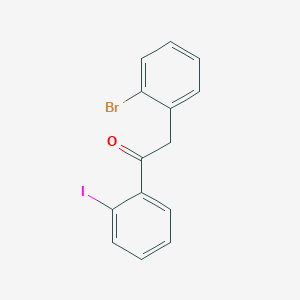

2-(2-Bromophenyl)-2'-iodoacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2-Bromophenyl)-2'-iodoacetophenone" is not directly mentioned in the provided papers. However, related compounds such as bromoacetophenone and iodoacetophenone derivatives are discussed, which can provide insights into the chemical behavior and properties of the compound . Bromoacetophenone derivatives are known for their reactivity and have been used as affinity reagents for enzymes like human aldehyde dehydrogenase . Iodoacetophenone derivatives have been studied for their crystal structures and interactions .

Synthesis Analysis

The synthesis of halogenated acetophenone derivatives typically involves halogenation, acylation, and sometimes palladium-catalyzed reactions. For example, 2-bromo-2',4'-dichloroacetophenone was synthesized through bromination, chlorination, and acylation from glacial acetic acid and m-dichlorobenzene . Similarly, 2-amino-5-bromo-3-iodoacetophenone derivatives were synthesized and used as synthons for further chemical transformations . These methods could potentially be adapted for the synthesis of "2-(2-Bromophenyl)-2'-iodoacetophenone."

Molecular Structure Analysis

The molecular structure of halogenated acetophenones is characterized by the presence of halogen atoms which can significantly influence the molecular geometry and intermolecular interactions. For instance, the crystal structure of p-haloacetophenones shows different packing modes influenced by the nature of the halogen atoms . The presence of bromo and iodo substituents in "2-(2-Bromophenyl)-2'-iodoacetophenone" would likely result in a complex interplay of intermolecular interactions, potentially including halogen bonding.

Chemical Reactions Analysis

Bromoacetophenone derivatives participate in various chemical reactions. They have been used as photoinducible DNA cleaving agents and have reacted with different nucleophiles to form heterocyclic compounds . The presence of both bromo and iodo substituents in "2-(2-Bromophenyl)-2'-iodoacetophenone" suggests that it could be a versatile intermediate for the synthesis of various organic compounds, possibly through reactions such as palladium-catalyzed cross-coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acetophenones are influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's density, boiling point, and melting point . The specific properties of "2-(2-Bromophenyl)-2'-iodoacetophenone" would depend on the exact arrangement of the bromo and iodo substituents and their electronic effects on the acetophenone core.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

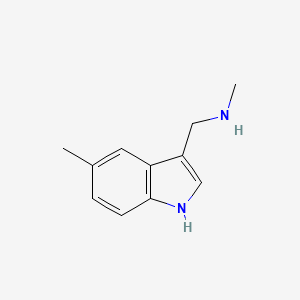

- 2-(2-Bromophenyl)-2'-iodoacetophenone has been utilized in the preparation of complex molecules such as 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole, showcasing its role in the synthesis of phosphine ligands used in catalytic applications (Wong et al., 2017).

- It serves as a key synthon for the design and synthesis of various nitrogen-containing heterocyclic compounds and their annulated derivatives, demonstrating its versatility in organic synthesis (Mmonwa & Mphahlele, 2016).

Antioxidant and Enzyme Inhibitory Properties

- Research on the compound's derivatives has shown potential carbonic anhydrase inhibitory capacities, indicating possible therapeutic applications for conditions like glaucoma and epilepsy (Balaydın et al., 2012).

- Another study highlighted the synthesis of derivatives with low antioxidant potency, suggesting the compound's utility in exploring antioxidant activity and potentially developing new antioxidant agents (Brahmana et al., 2021).

Mechanistic Insights and Methodological Innovations

- The compound has been part of studies focusing on solvent-free mechanochemical synthesis methods, showcasing innovative approaches to chemical synthesis that are more environmentally friendly and potentially more efficient than traditional methods (Balema et al., 2002).

- It has also been involved in research aimed at understanding the selective O-demethylation during its bromination, providing valuable insights into reaction mechanisms and synthetic strategies (Çetinkaya et al., 2011).

Safety and Hazards

Direcciones Futuras

The future directions for research on “2-(2-Bromophenyl)-2’-iodoacetophenone” could include further studies on its synthesis, chemical reactions, and potential applications. For instance, similar compounds have been studied for their potential application in the field of organic light-absorbing materials .

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds. The targets in these reactions are typically carbon atoms in different organic groups .

Mode of Action

In the context of SM cross-coupling reactions, 2-(2-Bromophenyl)-2’-iodoacetophenone may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon-carbon bonds, thereby affecting the synthesis of larger organic molecules .

Result of Action

In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of carbon-carbon bonds, thereby enabling the synthesis of larger organic molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of catalysts can influence the action, efficacy, and stability of 2-(2-Bromophenyl)-2’-iodoacetophenone. For instance, the efficiency of SM cross-coupling reactions can be influenced by the reaction conditions, including the temperature and the presence of a palladium catalyst .

Propiedades

IUPAC Name |

2-(2-bromophenyl)-1-(2-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIHYDCOLXVJHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642289 |

Source

|

| Record name | 2-(2-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-2'-iodoacetophenone | |

CAS RN |

898783-82-9 |

Source

|

| Record name | 2-(2-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)